molecular formula C14H15N5 B2501062 5,6-dimethyl-7-(pyridin-2-ylmethyl)-1H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-imine CAS No. 1096957-99-1

5,6-dimethyl-7-(pyridin-2-ylmethyl)-1H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-imine

Cat. No.: B2501062
CAS No.: 1096957-99-1
M. Wt: 253.309
InChI Key: BUSJMOLOMJTCJY-UHFFFAOYSA-N
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Description

5,6-dimethyl-7-(pyridin-2-ylmethyl)-1H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-imine is a heterocyclic compound that belongs to the pyrrolopyrimidine family This compound is characterized by its unique structure, which includes a pyridine ring attached to a pyrrolopyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-dimethyl-7-(pyridin-2-ylmethyl)-1H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-imine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrrolopyrimidine Core: This step involves the cyclization of appropriate precursors to form the pyrrolopyrimidine ring system.

    Introduction of Methyl Groups: Methylation reactions are carried out to introduce methyl groups at positions 5 and 6.

    Attachment of Pyridin-2-ylmethyl Group: The pyridin-2-ylmethyl group is introduced through a substitution reaction, often using a pyridine derivative as the starting material.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is also considered to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

5,6-dimethyl-7-(pyridin-2-ylmethyl)-1H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-imine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where certain substituents are replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

5,6-dimethyl-7-(pyridin-2-ylmethyl)-1H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-imine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 5,6-dimethyl-7-(pyridin-2-ylmethyl)-1H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-imine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolopyrimidine Derivatives: Compounds with similar core structures but different substituents.

    Pyridine-Containing Compounds: Molecules that include a pyridine ring but differ in other structural aspects.

Uniqueness

The uniqueness of 5,6-dimethyl-7-(pyridin-2-ylmethyl)-1H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-imine lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

5,6-dimethyl-7-(pyridin-2-ylmethyl)pyrrolo[2,3-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5/c1-9-10(2)19(7-11-5-3-4-6-16-11)14-12(9)13(15)17-8-18-14/h3-6,8H,7H2,1-2H3,(H2,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUSJMOLOMJTCJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C2=NC=NC(=C12)N)CC3=CC=CC=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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